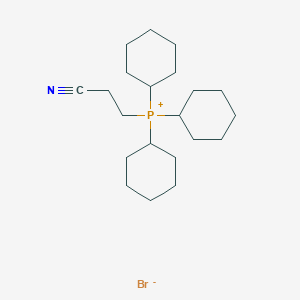

(2-Cyanoethyl)(tricyclohexyl)phosphanium bromide

Beschreibung

(2-Cyanoethyl)(tricyclohexyl)phosphanium bromide is a chemical compound with the molecular formula C21H37BrNP. It is a phosphonium salt that features a cyanoethyl group and three cyclohexyl groups attached to the phosphorus atom. This compound is used in various chemical reactions and has applications in scientific research.

Eigenschaften

CAS-Nummer |

670272-41-0 |

|---|---|

Molekularformel |

C21H37BrNP |

Molekulargewicht |

414.4 g/mol |

IUPAC-Name |

2-cyanoethyl(tricyclohexyl)phosphanium;bromide |

InChI |

InChI=1S/C21H37NP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h19-21H,1-16,18H2;1H/q+1;/p-1 |

InChI-Schlüssel |

NNUXBKIFUREYRT-UHFFFAOYSA-M |

Kanonische SMILES |

C1CCC(CC1)[P+](CCC#N)(C2CCCCC2)C3CCCCC3.[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2-Cyanoethyl)(Tricyclohexyl)phosphonium bromid erfolgt üblicherweise durch Reaktion von Tricyclohexylphosphin mit 2-Bromacetonitril. Die Reaktion wird in einem geeigneten Lösungsmittel, wie Acetonitril oder Dichlormethan, unter kontrollierten Temperaturbedingungen durchgeführt. Das Produkt wird anschließend durch Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Verbindung zu erhalten.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für (2-Cyanoethyl)(Tricyclohexyl)phosphonium bromid können eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor umfassen. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Fließreaktoren und automatisierte Reinigungssysteme eingesetzt werden.

Analyse Chemischer Reaktionen

Reaktionstypen

(2-Cyanoethyl)(Tricyclohexyl)phosphonium bromid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Bromidion durch andere Nukleophile ersetzt wird.

Oxidationsreaktionen: Das Phosphoratom in der Verbindung kann oxidiert werden, um Phosphinoxide zu bilden.

Reduktionsreaktionen: Die Cyanogruppe kann unter geeigneten Bedingungen zu primären Aminen reduziert werden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Häufige Reagenzien sind Alkoxide, Thiolate und Amine. Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril durchgeführt.

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (mCPBA) werden für Oxidationsreaktionen verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder katalytische Hydrierung werden für die Reduktion der Cyanogruppe eingesetzt.

Hauptprodukte, die gebildet werden

Substitutionsreaktionen: Produkte umfassen substituierte Phosphoniumsalze.

Oxidationsreaktionen: Produkte umfassen Phosphinoxide.

Reduktionsreaktionen: Produkte umfassen primäre Amine.

Wissenschaftliche Forschungsanwendungen

(2-Cyanoethyl)(Tricyclohexyl)phosphonium bromid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Herstellung von Phosphoniumyliden für Wittig-Reaktionen.

Biologie: Die Verbindung wird zur Untersuchung von Enzymmmechanismen und als Sonde zur Untersuchung von biologischen Wegen verwendet, die Phosphorverbindungen beinhalten.

Medizin: Forschung zu möglichen pharmazeutischen Anwendungen, einschließlich der Entwicklung neuer Medikamente und Therapeutika.

Industrie: Verwendung bei der Herstellung von Spezialchemikalien und Materialien, darunter Polymere und Katalysatoren.

Wirkmechanismus

Der Wirkungsmechanismus von (2-Cyanoethyl)(Tricyclohexyl)phosphonium bromid beinhaltet seine Fähigkeit, als Nukleophil oder Elektrophil in verschiedenen chemischen Reaktionen zu fungieren. Die Cyanoethylgruppe kann an nukleophilen Additions- oder Substitutionsreaktionen teilnehmen, während der Tricyclohexylphosphinanteil Oxidation oder Reduktion erfahren kann. Die Reaktivität der Verbindung wird durch die elektronischen und sterischen Eigenschaften der Substituenten am Phosphoratom beeinflusst.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(2-Cyanoethyl)triphenylphosphonium bromid: Ähnliche Struktur, aber mit Phenylgruppen anstelle von Cyclohexylgruppen.

(2-Cyanoethyl)triethylphosphonium bromid: Ähnliche Struktur, aber mit Ethylgruppen anstelle von Cyclohexylgruppen.

(2-Cyanoethyl)tributylphosphonium bromid: Ähnliche Struktur, aber mit Butylgruppen anstelle von Cyclohexylgruppen.

Einzigartigkeit

(2-Cyanoethyl)(Tricyclohexyl)phosphonium bromid ist einzigartig aufgrund des Vorhandenseins voluminöser Cyclohexylgruppen, die sterische Hinderung bieten und die Reaktivität und Stabilität der Verbindung beeinflussen. Dies macht es besonders nützlich in Reaktionen, bei denen sterische Effekte eine entscheidende Rolle bei der Bestimmung des Ergebnisses spielen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.